molecular formula C19H24O4 B5979623 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene

4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene

Cat. No.: B5979623
M. Wt: 316.4 g/mol
InChI Key: UBULCNNNLWDEHG-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex structure, which includes multiple ether linkages and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-(4-methoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a Friedel-Crafts alkylation with 1,2-dimethylbenzene to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ether linkages can be reduced under specific conditions to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde or 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: Formation of 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.

    Substitution: Formation of 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethyl-5-nitrobenzene or 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethyl-5-bromobenzene.

Scientific Research Applications

4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of advanced materials, including liquid crystalline polymers and other specialty polymers.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenoxy group can influence its binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene
  • 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]phenylmethanone

Uniqueness

4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene is unique due to its specific structural features, including the multiple ether linkages and the methoxyphenoxy group. These features confer distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-15-4-5-19(14-16(15)2)23-13-11-21-10-12-22-18-8-6-17(20-3)7-9-18/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBULCNNNLWDEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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